4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine
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Overview
Description
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound characterized by its fused triazole and pyridine rings
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine has shown to have high biological potential . It has been identified as a modulator of σ-receptors , an inhibitor of β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .
Mode of Action
The compound interacts with its targets, modulating their activity. For instance, as a σ-receptor modulator, it can alter the receptor’s signaling, leading to changes in cellular responses . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can prevent these enzymes from performing their usual functions, thereby altering the biochemical processes they are involved in .
Biochemical Pathways
The modulation of σ-receptors and inhibition of BACE-1 and cytochrome Cyp8b1 by this compound can affect various biochemical pathways. For instance, the inhibition of BACE-1 can impact the amyloidogenic pathway, which is implicated in neurodegenerative diseases . The modulation of σ-receptors can influence various signaling pathways, potentially affecting processes like cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For instance, its antiviral activity could result from its interaction with viral proteins or its ability to modulate host immune responses . Its potential antitumor activity could stem from its ability to modulate cell signaling pathways, influencing cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purer products. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and reagents, is increasingly being adopted to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including antimicrobial and antiviral properties. It has been studied for its ability to inhibit the growth of various pathogens, making it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is being explored for its potential use in drug discovery. Its ability to modulate biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of compounds used in crop protection and the development of advanced materials with specific properties.
Comparison with Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound is structurally similar but lacks the tetrahydro modification, leading to different chemical and biological properties.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyridine derivative with potential biological activities, but with a different ring structure.
Uniqueness: 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine stands out due to its unique structural features, which confer specific chemical reactivity and biological activities
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-6-3-5-4(1)7-9-8-5/h6H,1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIMNWTYRGWBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NNN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706757-05-3 |
Source
|
Record name | 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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